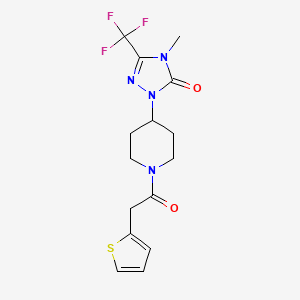

4-methyl-1-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 4-methyl-1-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H,1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core substituted with a methyl group at position 4 and a trifluoromethyl group at position 2. The triazolone ring is linked to a piperidin-4-yl moiety, which is further functionalized with a 2-(thiophen-2-yl)acetyl group. This structural complexity confers unique electronic and steric properties:

- The trifluoromethyl group enhances lipophilicity and metabolic stability, typical of fluorinated compounds.

- The piperidine-acetyl linkage may serve as a metabolically labile site or a spacer for receptor engagement.

Properties

IUPAC Name |

4-methyl-2-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2S/c1-20-13(15(16,17)18)19-22(14(20)24)10-4-6-21(7-5-10)12(23)9-11-3-2-8-25-11/h2-3,8,10H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSRPYMXPLUJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

Formation of the Triazole Core: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural motifs are often found in drugs targeting neurological disorders and inflammatory diseases.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals and specialty chemicals due to its diverse reactivity and stability.

Mechanism of Action

The mechanism of action of 4-methyl-1-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules (Table 1), focusing on substituent variations and their implications:

Table 1. Structural and Functional Comparison of Triazolone Derivatives

Key Observations :

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., the methoxybenzyl group in ). The thiophene substituent provides moderate lipophilicity, intermediate between halogenated (Cl, F) and methoxy groups.

Chlorophenyl () and benzothiazole () groups introduce steric bulk, which may hinder binding in congested active sites.

Synthetic Accessibility :

- The target compound and its analogs (e.g., ) likely employ similar synthetic routes, such as Suzuki-Miyaura couplings (for aryl/heteroaryl boronate intermediates) or acetylations of piperidine precursors .

Stability and Solubility :

- The 4-methoxybenzyl group in enhances aqueous solubility via hydrogen bonding, whereas the trifluoromethyl group in the target compound prioritizes membrane permeability.

- Thiophene’s aromatic stability may reduce oxidative degradation compared to allyl or benzothiazole groups .

Research Findings and Methodological Considerations

- Structural Characterization : Tools like SHELXL (for crystallographic refinement) and ORTEP-III (for molecular graphics) are critical for resolving the stereochemistry of such complex heterocycles .

- QSAR Modeling: The electronic effects of substituents (e.g., CF₃, thiophene) could be quantified using quantum-mechanical descriptors, as noted in molecular van der Waals space analyses .

Biological Activity

The compound 4-methyl-1-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{15}H_{18}F_{3}N_{5}OS

- Molecular Weight : 373.40 g/mol

- IUPAC Name : 4-methyl-1-(1-(2-thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The triazole moiety is known to interact with enzymes involved in various metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The piperidine ring structure may facilitate binding to specific receptors, influencing neurotransmitter systems and other signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes.

In Vitro Studies

Various in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines:

- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer)

- Results : The compound showed selective cytotoxicity towards HeLa cells with an IC50 of 25 μM and less effect on normal fibroblast cells, suggesting potential for targeted cancer therapy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life. Toxicological evaluations suggest low toxicity levels in animal models at therapeutic doses.

Q & A

Basic: What synthetic strategies are effective for preparing 4-methyl-1-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

Answer:

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Thiophene Acetylation : Reacting thiophene-2-carboxylic acid with piperidine derivatives to form the 2-(thiophen-2-yl)acetyl-piperidin-4-yl intermediate.

- Triazolone Formation : Cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under acidic conditions to yield the triazolone core.

- Piperidine-Triazolone Coupling : Use of coupling agents (e.g., EDC/HOBt) to link the piperidine and triazolone moieties.

For reproducibility, ensure anhydrous conditions during acetylation and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Combine spectroscopic and crystallographic methods:

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry (e.g., piperidine chair conformation) and bond lengths (mean C–C bond: ~1.54 Å). demonstrates similar triazolone derivatives resolved at 293 K with R factor < 0.05 .

- NMR/FTIR : Verify the trifluoromethyl group (19F NMR: δ -60 to -70 ppm) and thiophene protons (1H NMR: δ 7.2–7.5 ppm). Compare with analogs in , where IR spectra confirmed C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Advanced: How can researchers optimize reaction yields when introducing the trifluoromethyl group?

Answer:

The trifluoromethyl group’s electron-withdrawing nature complicates nucleophilic substitutions. Strategies include:

- Catalytic Fluorination : Use CuI or Pd catalysts to mediate C–F bond formation, as seen in for analogous trifluoromethoxy derivatives .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Temperature Control : Maintain 0–5°C during trifluoromethylation to minimize side reactions.

Post-reaction, quantify yield via HPLC with a C18 column (acetonitrile/water mobile phase) and compare with standards .

Advanced: How should contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation steps:

- Standardize Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies).

- Purity Verification : Ensure >98% purity via HPLC ( uses ≥98% purity thresholds for biological testing) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses. highlights how docking poses (e.g., 9c vs. 9g) explain differences in enzyme inhibition .

Basic: What storage conditions are recommended for this compound?

Answer:

Store in airtight, light-resistant containers at -20°C for long-term stability. Short-term storage (≤6 months) at 4°C in a desiccator is acceptable. recommends similar conditions for structurally related triazolone derivatives to prevent hydrolysis of the acetyl group .

Advanced: What computational methods predict the compound’s metabolic stability?

Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., piperidine oxidation, thiophene ring hydroxylation).

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify reactive regions. For example, ’s thiophene derivatives show higher reactivity at the acetyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess interactions with cytochrome P450 enzymes .

Basic: How can researchers assess the compound’s solubility for in vitro assays?

Answer:

- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) or DMSO (≤1% v/v) and measure saturation concentration via UV-Vis (λmax ~250–300 nm for triazolones).

- Hansen Solubility Parameters : Compare with analogs in , where logP values <3 indicated moderate hydrophilicity .

Advanced: What strategies improve selectivity for target enzymes over off-target receptors?

Answer:

- SAR Studies : Modify the piperidine’s substituents (e.g., replace methyl with ethyl) to reduce off-target binding. shows how aryl substitutions on pyrazoles enhance selectivity .

- Kinetic Assays : Measure kcat/Km ratios using SPR or ITC to compare target vs. off-target binding.

- Cryo-EM : Resolve target-ligand complexes (e.g., 2.8 Å resolution) to identify critical hydrogen bonds (e.g., between trifluoromethyl and active-site residues) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethyl vapors.

- First Aid : For skin contact, wash with soap/water and consult a physician (refer to ’s SDS guidelines for triazolone analogs) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR Knockout Models : Generate cell lines lacking the target receptor to confirm on-target effects.

- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolites (e.g., thiophene glucuronides).

- In Vivo Imaging : Label the compound with 18F (via isotopic exchange) and monitor biodistribution in murine models using PET-CT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.